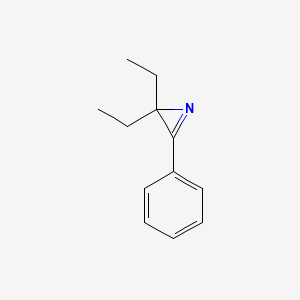

2,2-Diethyl-3-phenyl-2H-azirene

Description

Structure

3D Structure

Properties

CAS No. |

61196-91-6 |

|---|---|

Molecular Formula |

C12H15N |

Molecular Weight |

173.25 g/mol |

IUPAC Name |

2,2-diethyl-3-phenylazirine |

InChI |

InChI=1S/C12H15N/c1-3-12(4-2)11(13-12)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 |

InChI Key |

NVACCPGNFHITCH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(C(=N1)C2=CC=CC=C2)CC |

Origin of Product |

United States |

Synthetic Methodologies for 2h Azirine Construction

Thermolytic and Photolytic Rearrangement of Vinyl Azides

The thermal or photochemical decomposition of vinyl azides is a primary and widely utilized method for the synthesis of 2H-azirines. wikipedia.orgresearchgate.net This approach takes advantage of the inherent instability of the azide (B81097) group, which, upon activation by heat or light, readily extrudes dinitrogen gas. The resulting intermediate then undergoes cyclization to yield the 2H-azirine ring system. nih.gov This method is versatile, allowing for the preparation of a variety of substituted 2H-azirines. beilstein-journals.org

The thermolysis or photolysis of a vinyl azide proceeds through the formation of a highly reactive vinyl nitrene intermediate. nih.govrsc.org Upon heating or irradiation, the vinyl azide loses a molecule of nitrogen (N₂), generating the vinyl nitrene. This intermediate exists in singlet and triplet states, which can influence the reaction pathway. nih.gov The singlet vinyl nitrene can directly cyclize in an electrocyclic manner to form the 2H-azirine ring. The formation of vinyl nitrenes as intermediates in the thermal rearrangement of 2H-azirines has been supported by evidence from racemization studies of optically active 2H-azirines. rsc.org The photolysis of azirines is also an effective method for generating nitrile ylides, which are useful in the synthesis of other heterocyclic compounds. wikipedia.org The wavelength of light used during photolysis can influence the reaction products, with different wavelengths leading to the cleavage of different bonds within the azirine ring. researchgate.netrsc.org

Neber Rearrangement and Its Modern Variants

The Neber rearrangement is a classic organic reaction that provides a route to α-amino ketones, with 2H-azirines proposed as key intermediates. researchgate.netresearchgate.net The reaction typically involves the treatment of a ketoxime with a base, often via an O-sulfonyl derivative. The intermediate azirine can sometimes be isolated, or it may react further under the reaction conditions. Modern variations of the Neber rearrangement have been developed to improve yields and expand the substrate scope, including the use of organocatalysts to achieve enantioselective synthesis of spirooxindole 2H-azirines. rsc.org A modular synthesis of 2,3-diaryl-2H-azirines from ketoxime acetates using cesium carbonate has also been reported. rsc.org

Oxidative Cyclization Approaches

Oxidative methods provide an alternative strategy for the construction of the 2H-azirine ring. These reactions typically start from more stable, open-chain precursors and induce cyclization through an oxidation step.

Enamines are versatile precursors for the synthesis of 2H-azirines through oxidative cyclization. organic-chemistry.org Various oxidizing agents can be employed to effect this transformation. A notable method involves the use of molecular iodine, which offers a facile and practical approach under mild, transition-metal-free conditions. nih.govacs.orgorganic-chemistry.org This method has been shown to be efficient and scalable for a variety of 2H-azirine derivatives. acs.org Other reagents, such as iodosobenzene (B1197198) (PhIO) in trifluoroethanol, can also convert enamines into functionalized 2H-azirines. nih.govacs.org

The direct oxidation of a corresponding saturated aziridine (B145994) can also yield a 2H-azirine. wikipedia.org This method is less common but represents a direct approach to introducing the double bond into the pre-formed three-membered ring. The feasibility of this reaction depends on the substitution pattern of the aziridine and the choice of oxidizing agent.

Isomerization Reactions of Isoxazoles and Related Heterocycles

The isomerization of five-membered heterocycles, particularly isoxazoles, presents another important pathway to 2H-azirines. wikipedia.orgresearchgate.net This rearrangement can be induced by photolysis or catalysis. wikipedia.orgnih.gov The weak N-O bond in the isoxazole (B147169) ring is susceptible to cleavage under UV irradiation, leading to a rearrangement to the more strained azirine system. wikipedia.org This method is particularly useful for synthesizing 2H-azirine-2-carboxylic acid derivatives from 5-heteroatom-substituted isoxazoles. researchgate.netbeilstein-journals.org Metal catalysts, such as rhodium(II) carboxylates and iron(II) chloride, have been shown to be effective in promoting the isomerization of isoxazoles to 2H-azirines, even on a gram scale. organic-chemistry.orgthieme-connect.com The isomerization can also be a thermodynamically favorable process that can occur with or without a catalyst. researchgate.net In some cases, the in-situ generation of 2H-azirines from isoxazole-5(4H)-ones can be achieved through energy transfer catalysis. acs.org

Transition Metal-Catalyzed Isomerization, e.g., Rhodium-Catalyzed

Transition metal catalysis is a powerful tool for the synthesis of 2H-azirines, often proceeding through the isomerization of more readily available five-membered rings like isoxazoles or isoxazolinones. organic-chemistry.orgnih.gov Rhodium catalysts, in particular, have demonstrated significant efficacy in these transformations.

Rhodium(II) carboxylates, such as Rh₂(Piv)₄, are highly effective for the isomerization of 5-alkoxyisoxazoles and 5-heteroatom-substituted 4-haloisoxazoles into 2H-azirine-2-carboxylates and 2-halo-2H-azirine-2-carboxylic acid derivatives, respectively. organic-chemistry.org This method is notable for its scalability, allowing for gram-scale synthesis with high yields. organic-chemistry.org The proposed mechanism for rhodium-catalyzed reactions often involves the formation of a rhodium-nitrenoid intermediate, which then undergoes cyclization. youtube.com While rhodium is prominent, other metals like iron and ruthenium have also been successfully employed. Iron(II) chloride (FeCl₂·4H₂O) can catalyze the isomerization of isoxazoles, and ruthenium catalysts can efficiently convert isoxazolinone substrates into 2H-azirines under neutral conditions with low catalyst loadings. organic-chemistry.orgnih.gov

The choice of catalyst can be crucial and allows for control over the reaction. For instance, rhodium-catalyzed asymmetric isomerization of meso-oxabenzonorbornadienes has been used to produce naphthalene (B1677914) oxides, showcasing the versatility of these catalysts in complex transformations. thieme-connect.de

| Catalyst | Substrate Type | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Rhodium(II) carboxylates (e.g., Rh₂(Piv)₄) | 5-Alkoxyisoxazoles | Azirine-2-carboxylates | Highly effective, low catalyst loading, scalable. | organic-chemistry.org |

| Iron(II) chloride (FeCl₂·4H₂O) | 5-Heteroatom-substituted isoxazoles (thioesters) | 2H-Azirine derivatives | Optimal for thioester substrates. | organic-chemistry.org |

| Ruthenium complexes | Isoxazolinones | 2H-Azirines | Efficient with low catalyst loadings, neutral conditions. | nih.gov |

| Cationic Rhodium/(R)-(S)-PPF-Pt-Bu₂ | meso-Oxabenzonorbornadienes | 1,2-Naphthalene oxides (via isomerization) | Highly enantioselective. | thieme-connect.de |

Acid-Catalyzed Isomerization Pathways

Acid-catalyzed conditions can influence the intramolecular cyclization of certain precursors, but they often lead to the formation of other heterocyclic systems instead of 2H-azirines. For example, in the case of 3-sulfonyloxyimino-2-methyl-1-phenyl-1-butanones, reactions under basic conditions (using DABCO) afford 2H-azirines. organic-chemistry.org In contrast, acidic conditions using acetic acid (AcOH) or trifluoroacetic acid (TFA) promote the formation of oxazoles and isoxazoles. organic-chemistry.org This suggests that acid-catalyzed pathways typically favor the rearrangement of either the 2H-azirine intermediate or its precursor into more stable five-membered ring structures. Direct, high-yield synthesis of 2H-azirines via acid-catalyzed isomerization is not a commonly reported or favored pathway. organic-chemistry.orgpatentdigest.org

C-H Activation Strategies for 2H-Azirine Synthesis

Direct C-H activation has emerged as a modern and efficient strategy for constructing complex molecules, including 2H-azirines. This approach avoids the need for pre-functionalized starting materials, enhancing atom economy.

An expedient method for the synthesis of 2-nitro-2H-azirine derivatives involves a Rhodium(III)-catalyzed sp³ C-H activation of β-nitrooxime ethers. thieme-connect.com This protocol is distinguished by its use of low catalyst loadings and very mild reaction conditions, and it tolerates a diverse range of functional groups, providing good yields. thieme-connect.com The proposed mechanism involves a [RhCp*Cl₂]₂-catalyzed sp³ C-H bond activation followed by an elimination step. thieme-connect.com While this specific example leads to 2-nitro-2H-azirines, the principle demonstrates the potential of C-H activation for accessing varied azirine structures. Other C-H activation approaches include the iron-catalyzed C(sp³)-H acyloxylation of existing aryl-2H-azirines, which functionalizes the azirine ring rather than forming it. organic-chemistry.org

| Catalyst System | Substrate | Activation Type | Product | Reference |

|---|---|---|---|---|

| [RhCp*Cl₂]₂ / CsOAc | β-Nitrooxime ether | sp³ C–H Activation | 2-Nitro-2H-azirine | thieme-connect.com |

| Fe(OAc)₂ | Aryl-2H-azirine | sp³ C–H Acyloxylation | Monoacyloxylated 3-aryl-2H-azirine | organic-chemistry.org |

| Copper/Photoredox Catalyst | Cyclobutyl oxime derivatives | Imination of unactivated C-H bonds | 2H-Azirines (via nitrene intermediate) | organic-chemistry.org |

Multicomponent and Tandem Annulation Approaches for Azirine Ring Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, and tandem (or cascade) annulation reactions offer highly efficient pathways to complex heterocyclic structures. nih.govmdpi.com While many MCRs use pre-formed 2H-azirines as building blocks to create larger molecules like imidazoles, researchgate.net some strategies employ tandem processes for the initial formation of the azirine ring.

A notable example is the tandem rearrangement of α-diazo oxime ethers, which can lead to highly substituted pyrroles via a 2H-azirine intermediate. nih.gov Similarly, the thermal decomposition of vinyl azides, often generated in situ, is a classic and effective method for creating the 2H-azirine ring, which can be considered the first step in a tandem sequence. beilstein-archives.orgorgsyn.org This process involves a cyclization reaction with the expulsion of nitrogen gas. beilstein-archives.org

Furthermore, base-mediated aza-[2+1] annulation reactions have been developed for the synthesis of fused bicyclic aziridines from cyclic N-sulfonyl aldimines and α-carbonyl sulfonium (B1226848) salts. nih.govnih.gov Although this specific method yields saturated aziridine rings, it highlights the potential of annulation strategies in constructing three-membered nitrogen heterocycles. Tandem cyclopropanation/aza-Cope rearrangement sequences catalyzed by rhodium(II) have also been developed, showcasing the power of cascade reactions in building complex nitrogen-containing ring systems from dienyltriazoles. researchgate.net

Mechanistic Studies and Reaction Pathways of 2h Azirine Systems

Thermal Reactivity and Decomposition Pathways of 2H-Azirine Derivatives

The thermal behavior of 2H-azirines is characterized by several key decomposition pathways, primarily driven by the relief of ring strain. These pathways include C-C single bond cleavage, C-N single bond cleavage, and ring enlargement reactions.

C-C Single Bond Cleavage to Nitrile Ylides

Thermally induced cleavage of the C2-C3 single bond in the 2H-azirine ring is a well-established process that leads to the formation of nitrile ylides. acs.org This reactive intermediate can then participate in various subsequent reactions. For instance, the thermal decomposition of certain 2H-azirines can yield products resulting from this C-C bond cleavage. acs.org

The formation of nitrile ylides is a key step in many synthetic applications of 2H-azirines. These 1,3-dipoles are valuable intermediates in cycloaddition reactions, allowing for the construction of more complex heterocyclic systems. The substituents on the azirine ring can influence the facility of this cleavage and the subsequent reactivity of the resulting nitrile ylide.

C-N Single Bond Cleavage Pathways

Cleavage of the C2-N single bond in the 2H-azirine ring is another significant thermal decomposition pathway, which results in the formation of a vinyl nitrene intermediate. sci-hub.sethieme-connect.com This pathway is often competitive with C-C bond cleavage. X-ray crystallographic studies on highly substituted 2H-azirines have revealed an unusually long C2-N bond, which helps to explain the preference for C-N cleavage in many thermal reactions of these compounds. researchgate.net

The resulting vinyl nitrene is a highly reactive species that can undergo a variety of transformations, including intramolecular C-H insertion to form substituted indoles or other cyclized products. rsc.org For example, the thermolysis of 2,3-diphenyl-2H-azirine at high temperatures yields 2-phenylindole (B188600) as a major product, showcasing a pathway initiated by C-N bond cleavage. rsc.org The nature of the substituents on the azirine ring plays a crucial role in directing the reaction towards either C-C or C-N bond cleavage.

Ring Enlargement Reactions via Thermal Processes

The thermal activation of 2H-azirines can also lead to ring enlargement reactions, providing access to larger heterocyclic structures. This process is often initiated by the cleavage of the C2-N bond to form a vinyl nitrene, which then undergoes intramolecular cyclization. For instance, the thermolysis of 2-benzoyl-2-halo-2H-azirines results in an efficient ring expansion to form 4-haloisoxazoles. thieme-connect.com This reaction proceeds through the formation of a transient vinyl nitrene, which subsequently cyclizes. thieme-connect.com The efficiency of this ring expansion is influenced by the nature of the substituents on the azirine ring, with electron-withdrawing groups often facilitating the process. thieme-connect.com

Photochemical Transformations of 2H-Azirines

The photochemistry of 2H-azirines offers alternative reaction pathways that are often distinct from their thermal behavior. Irradiation with ultraviolet light can induce specific bond cleavages and rearrangements, providing a powerful tool for synthetic chemists.

Ultrafast Nonadiabatic Processes and Conical Intersections

Theoretical studies have shed light on the intricate dynamics of photochemical reactions in 2H-azirine systems. Upon photoexcitation, these molecules can undergo ultrafast nonadiabatic processes, transitioning between different electronic states via conical intersections. nih.gov These processes are critical in determining the final photoproducts.

For example, in the case of 2-formyl-2H-azirine, the n → π* transition of the imine chromophore leads to C-C single bond cleavage and the formation of a nitrile ylide intermediate through an internal conversion to the ground state. nih.gov In contrast, the carbonyl n → π* transition can induce C-N single bond cleavage to yield a β-formylvinylnitrene. nih.gov These theoretical models, supported by dynamics simulations, highlight the role of specific electronic excitations in dictating the reaction pathway. nih.gov The study of such ultrafast dynamics is crucial for understanding and controlling the photochemical outcomes of 2H-azirine reactions. rsc.org

Photoinduced C-C Bond Cleavage for Nitrile Ylide Generation

One of the most significant photochemical reactions of 2H-azirines is the cleavage of the C2-C3 bond to generate nitrile ylides. sci-hub.seresearchgate.net This process is highly efficient and has been extensively studied. The photolysis of 2H-azirines, such as triphenyl-2H-azirine, with UV light leads to the formation of the corresponding nitrile ylide, which can be observed spectroscopically. researchgate.net

This photoinduced generation of nitrile ylides is a cornerstone of 2H-azirine photochemistry, enabling a wide range of cycloaddition reactions. The nitrile ylide acts as a 4π component in [4+2] cycloadditions, reacting with various dipolarophiles to produce five-membered heterocyclic rings. The regioselectivity and stereoselectivity of these cycloadditions can often be controlled by the nature of the substituents on both the azirine and the trapping agent. The photolysis of 2-methyl-3-phenyl-2H-azirine, for example, yields a nitrile ylide that can be trapped to form various heterocycles. nih.gov

Photoinduced C-N Bond Cleavage Pathways and Substituent Effects

The photochemistry of 2H-azirines is characterized by two primary competing pathways: C-C bond cleavage to form nitrile ylides and C-N bond cleavage to generate vinyl nitrenes. While C-C bond scission is often the more dominant route, the cleavage of the C-N bond can be promoted by specific structural features and irradiation conditions. researchgate.net

For aliphatic 2H-azirines, photoinduced C-N bond cleavage is not a commonly observed pathway. However, the presence of electron-withdrawing substituents on the azirine ring can significantly alter the photochemical outcome. These substituents facilitate intersystem crossing to the triplet state (T1), from which C-N bond cleavage is more likely to occur. researchgate.net In the case of 2,2-Diethyl-3-phenyl-2H-azirene, the phenyl group at the C3 position plays a crucial role. Theoretical calculations on the parent 3-phenyl-2H-azirine have shown that C-N bond cleavage is a viable pathway. researchgate.net The diethyl groups at the C2 position, being electron-donating alkyl groups, primarily exert a steric influence and stabilize the ring structure.

The wavelength of the irradiating light can also be a determining factor. In studies on related phenyl-substituted azirines, long-wavelength light (e.g., 366 nm) has been shown to selectively induce C-N bond cleavage, leading to the formation of a biradical species. researchgate.net This contrasts with irradiation at shorter wavelengths (e.g., >300 nm), which tends to favor the C-C cleavage pathway to produce the corresponding nitrile ylide. researchgate.net

Influence of Electronic States (e.g., S1, T1) on Photoreactivity

The specific electronic excited state from which a photochemical reaction proceeds is fundamental to determining the product distribution. In 2H-azirine systems, the first excited singlet state (S1) and the first triplet state (T1) are the key intermediates governing photoreactivity.

Singlet State (S1) Reactivity : Excitation to the S1 state, typically through direct absorption of light, is most commonly associated with the cleavage of the C-C bond of the azirine ring. researchgate.net This process is often a concerted, disrotatory ring opening that leads to the formation of a nitrile ylide. For 3-phenyl-2H-azirine, an n → π* transition of the imine chromophore populates an initial excited state (S2), which can then decay to the S1 (ππ*) state. While C-N bond cleavage has traditionally been linked to the triplet state, calculations suggest that for some phenyl-substituted azirines, cleavage of the C-N single bond can also occur from the S1 state. researchgate.net

Triplet State (T1) Reactivity : The triplet state is generally accessed via intersystem crossing (ISC) from an excited singlet state. This process is often enhanced by the presence of substituents that promote spin-orbit coupling, such as heavy atoms or certain carbonyl groups. researchgate.net The T1 state is primarily implicated in the C-N bond cleavage pathway. researchgate.net This homolytic cleavage results in the formation of a triplet vinyl nitrene intermediate. The energy of the T1 state is critical; for C-N bond breakage to be accessible at ambient temperatures, the transition state for cleavage must be energetically reachable from the T1 state. nih.gov For instance, in related azido (B1232118) ketones, C-N bond dissociation energies of 55-58 kcal/mol were found to be accessible from the T1 ketone state (T1K), which lies approximately 74-82 kcal/mol above the ground state (S0). nih.gov

The interplay between these electronic states for this compound dictates that its photoreactivity is a sensitive function of the excitation conditions, with different pathways being favored depending on which excited state is populated and its subsequent decay route.

Ring-Opening Reactions of 2H-Azirines and Aziridines

2H-azirines and their saturated counterparts, aziridines, are highly valuable building blocks in synthetic chemistry due to the significant ring strain inherent in their three-membered heterocyclic structure. This strain makes them susceptible to ring-opening reactions when treated with a wide array of reagents, including nucleophiles, electrophiles, and transition metal catalysts. mdpi.commdpi.com These reactions provide a powerful means to introduce nitrogen-containing functionalities and construct more complex molecular architectures. The efficiency and outcome of these ring-opening reactions are heavily dependent on the substituents on the ring, the nature of the attacking species, and the reaction conditions employed. mdpi.com

Nucleophile-Induced Ring Opening and Regioselectivity

The reaction of 2H-azirines with nucleophiles is a fundamental transformation. The process typically begins with the activation of the azirine, often by a Brønsted or Lewis acid, to form a more electrophilic azirinium ion. A nucleophile then attacks one of the two carbon atoms of the ring, leading to ring cleavage.

The regioselectivity of this attack—whether the nucleophile adds to the C2 or C3 position—is a critical aspect. For an unsymmetrical substrate like this compound, two distinct outcomes are possible. The regioselectivity is governed by a combination of steric and electronic factors. nih.govrsc.org

Attack at C3 (Path A) : The phenyl group at C3 can stabilize a positive charge on the adjacent carbon through resonance. This electronic effect makes the C3 position more electrophilic and susceptible to nucleophilic attack.

Attack at C2 (Path B) : The C2 position is sterically hindered by the two ethyl groups. Therefore, nucleophilic attack at this position is generally disfavored unless directed by other factors.

In Brønsted acid-catalyzed reactions, the initial step is the protonation of the nitrogen atom. acs.orgacs.org The subsequent nucleophilic attack typically occurs at the more substituted carbon that can better stabilize the developing positive charge. For this compound, this would strongly favor attack at the C3 position. Studies on similar systems using phenols or mercaptans as nucleophiles under acid catalysis have demonstrated high regioselectivity for attack at the iminium carbon center, followed by cyclization and aromatization to form heterocyclic products like benzofurans or imidazo[1,2-a]pyridines. acs.orgrsc.org

| Nucleophile | Catalyst | Major Regioisomer | Product Type |

| Phenol | Brønsted Acid (TfOH) | Attack at C3 | Benzofuran |

| 2-Mercaptopyridine | Brønsted Acid | Attack at C3 | Imidazo[1,2-a]pyridine |

| Thioamide | Brønsted Acid (HClO4) | Attack at C3 | Trisubstituted Thiazole (B1198619) |

This table illustrates the general regioselectivity observed in acid-catalyzed ring-opening reactions of 3-aryl-2H-azirines, which serves as a model for this compound.

Transition Metal-Catalyzed Ring Opening

Transition metal catalysis offers a powerful and versatile alternative for the ring-opening of strained heterocycles like 2H-azirines and aziridines. mdpi.com Catalysts based on metals such as palladium, nickel, iron, and rhodium can facilitate these transformations under mild conditions, often with high selectivity. mdpi.comresearchgate.netresearchgate.net The general mechanism involves the interaction of the low-valent metal catalyst with the azirine ring, typically through an oxidative addition step that cleaves one of the ring bonds and forms a metallacyclic intermediate. This intermediate can then undergo further reactions, such as reductive elimination or insertion, to yield the final product.

Regioselectivity and Stereocontrol in Metal-Catalyzed Processes

A key advantage of transition metal catalysis is the ability to control the regioselectivity and stereochemistry of the ring-opening reaction. The outcome is highly dependent on the choice of metal, the ligands coordinated to the metal center, and the substituents on the azirine ring. acs.org

In palladium-catalyzed reactions of aziridines, the regioselectivity of the initial oxidative addition step is crucial. The choice of ligand can direct the catalyst to attack either the more sterically hindered or the less hindered C-N bond. acs.org For example, with a bulky N-heterocyclic carbene (NHC) ligand like SIPr, the palladium catalyst can selectively cleave the bond at the more substituted benzylic position of an aziridine (B145994). Conversely, using a phosphine (B1218219) ligand like P(t-Bu)₂Me can favor cleavage at the less substituted carbon. acs.org

For this compound, a transition metal catalyst could, in principle, cleave either the C2-N or C3-N bond via oxidative addition. The electronic properties of the phenyl group and the steric bulk of the diethyl groups would be major directing factors. The precise regiochemical outcome would depend on achieving a delicate balance between steric hindrance at C2 and the electronic activation provided by the phenyl group at C3.

Palladium and Nickel Catalysis in C(sp³)-C, -Si, and -B Bond Formation

Palladium and nickel catalysts are particularly effective in promoting cross-coupling reactions that follow the initial ring-opening of aziridines, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. mdpi.com These methodologies are highly valuable for creating complex molecular structures from simple precursors.

Palladium Catalysis : Palladium catalysts have been successfully used in the stereospecific ring-opening cross-coupling of aziridines with various partners. For instance, the coupling of N-activated aziridines with organoboronic acids (Suzuki coupling) or organoboranes allows for the formation of new C(sp³)-C and C(sp³)-B bonds. acs.org The mechanism involves oxidative addition of the Pd(0) catalyst to a C-N bond of the aziridine, followed by transmetalation with the boron reagent and subsequent reductive elimination to furnish the β-functionalized amine product.

Nickel Catalysis : Nickel catalysts, being more earth-abundant and cost-effective, have emerged as powerful alternatives to palladium. Ni(II) catalysts have been shown to effectively catalyze the cross-coupling of N-sulfonyl aziridines with organozinc reagents (Negishi coupling) to form new C-C bonds. mdpi.com The oxidative addition of nickel into the less sterically hindered C-N bond of the aziridine is a key step, forming an isolable azametallacyclobutane intermediate that drives the catalytic cycle. mdpi.com

While many of these advanced catalytic methods have been developed for aziridines, the principles are extendable to the more unsaturated 2H-azirine system. The ring-opening of this compound catalyzed by palladium or nickel in the presence of suitable coupling partners could provide a direct route to highly functionalized acyclic amines with new C-C, C-Si, or C-B bonds formed at the C2 position, following a regioselective oxidative addition to the C2-N bond.

Cobalt-Catalyzed Ring Opening for Polymerization

While the cobalt-catalyzed ring-opening of some heterocycles for polymerization has been documented, specific studies detailing the cobalt-catalyzed ring-opening of this compound for the explicit purpose of polymerization are not extensively reported in the reviewed literature. However, the principles of such a reaction can be inferred from related systems. Cobalt catalysts are known to promote enantioselective ring-opening reactions of unstrained heterocycles like 2,5-dihydrofurans. nih.gov This process involves the generation of a cobalt vinylidene species which adds to the alkene in a [2+2]-cycloaddition pathway, followed by ring-opening. nih.gov

A similar mechanistic pathway could be envisioned for 2H-azirines. A cobalt catalyst could coordinate to the C=N bond of the azirine, facilitating a ring-opening event to form a reactive intermediate. This intermediate could then initiate a polymerization cascade with other azirine monomers. The specific nature of the cobalt catalyst and reaction conditions would be crucial in controlling the polymerization process and the properties of the resulting polymer.

Brønsted Acid-Promoted Ring Opening and Annulation

Brønsted acids are effective promoters for the ring-opening of 2H-azirines, leading to the formation of various heterocyclic structures through subsequent annulation reactions. rsc.orgrsc.org This methodology offers a metal-free alternative for the activation of the strained azirine ring. rsc.org

The reaction is initiated by the protonation of the azirine nitrogen, which significantly enhances the electrophilicity of the C2 and C3 carbons. This activation facilitates the nucleophilic attack, leading to the regioselective cleavage of the azirine ring. For instance, in the presence of a Brønsted acid like perchloric acid (HClO₄), 2H-azirines react with thioamides to synthesize 2,4,5-trisubstituted thiazoles. rsc.org The proposed mechanism involves the ring-opening of the protonated azirine by the sulfur atom of the thioamide, followed by an annulation and a hydrogen atom rearrangement process to afford the final thiazole product. rsc.org

Similarly, the Brønsted acid-catalyzed reaction of 2H-azirines with 2-mercaptopyridines and related heterocycles provides a versatile route to imidazo[1,2-a]pyridines and imidazo[2,1-b]thiazoles. rsc.org In this case, the nucleophilic attack occurs via the nitrogen atom of the mercaptopyridine, followed by cyclization and cleavage of the C-S bond. rsc.org The regioselectivity of the initial ring-opening is a key factor in determining the final product structure.

Cycloaddition Reactions of 2H-Azirine-Derived Intermediates

2H-azirines serve as valuable precursors to reactive intermediates, such as nitrile ylides, which readily participate in various cycloaddition reactions. beilstein-journals.orgresearchgate.net These reactions provide efficient pathways for the construction of diverse five-membered heterocyclic rings.

[3+2] Cycloaddition via Nitrile Ylides with Dipolarophiles

The photochemical ring-opening of 2H-azirines is a common method for generating nitrile ylides. beilstein-journals.orgresearchgate.net These 1,3-dipoles can then be trapped in situ by a variety of dipolarophiles in [3+2] cycloaddition reactions to form five-membered N-heterocycles. beilstein-journals.orgresearchgate.net This process can be conveniently carried out in a photoflow reactor, allowing for the safe and efficient in-situ generation and reaction of the nitrile ylide. beilstein-journals.org

For example, the photochemically generated nitrile ylide from this compound can react with dipolarophiles like acrylonitrile (B1666552) to yield dihydropyrroles. beilstein-journals.org The reaction proceeds by the photoinduced cleavage of the C2-C3 bond of the azirine ring, forming the nitrile ylide, which is then trapped by the electron-deficient alkene. When diisopropyl azodicarboxylate is used as the dipolarophile, 1,3,4-triazoles are formed directly. researchgate.net

Table 1: Examples of [3+2] Cycloaddition Reactions of Nitrile Ylides Derived from 2H-Azirines

| 2H-Azirine Precursor | Dipolarophile | Product | Reference |

| This compound | Acrylonitrile | Dihydropyrrole derivative | beilstein-journals.org |

| General 2H-azirine | Diisopropyl azodicarboxylate | 1,3,4-Triazole derivative | researchgate.net |

Formal [2+3] Pyrroline (B1223166) Annulation

2H-azirines can undergo a formal [2+3] cycloaddition with various alkenes to produce Δ¹-pyrrolines. nih.govnih.gov This transformation can be promoted by visible light in the presence of a photocatalyst. nih.gov The reaction between 2H-azirines and enones, such as acrylophenones, under blue LED irradiation in a continuous flow reactor, provides a rapid and efficient synthesis of trisubstituted Δ¹-pyrrolines. nih.gov

The proposed mechanism involves a photocatalyzed single-electron transfer (SET) from the 2H-azirine to the excited photocatalyst, generating an azirine radical cation. This intermediate undergoes ring-opening to form a vinyl-substituted azomethine ylide radical cation, which then participates in a [3+2] cycloaddition with the enone. A final electron transfer and protonation sequence yields the Δ¹-pyrroline product. This method has been successfully applied to a range of substituted 2H-azirines and enones. nih.gov

Copper(II) catalysts can also promote the [2+3] pyrroline annulation of 3-aryl-2H-azirines with six-membered cyclic enols, leading to the formation of complex polycyclic scaffolds like pyrrolo[3,2-c]quinolones. nih.gov This reaction proceeds via the cleavage of the N1-C2 bond of the azirine. nih.gov

[2+2] and [2+2+2] Cycloadditions

While less common than [3+2] cycloadditions, 2H-azirines can also participate in [2+2] and [2+2+2] cycloaddition reactions. The strained C=N double bond of the 2H-azirine can act as a 2π component in these reactions.

As previously mentioned in the context of cobalt-catalyzed ring-opening, a [2+2] cycloaddition between a cobalt vinylidene and the 2H-azirine could be a key step. nih.gov Additionally, the dimerization of 2H-azirine-2-carboxylates to form pyrimidine-4,6-dicarboxylates, promoted by triethylamine, can be considered a formal [2+2+2] cyclodimerization process. mdpi.com This reaction likely proceeds through a series of steps involving the initial formation of a dimer intermediate.

Diels-Alder Type Reactions

The C=N double bond in 2H-azirines can function as a dienophile in hetero-Diels-Alder reactions, a type of [4+2] cycloaddition. researchgate.netwikipedia.org Simple alkyl- and phenyl-substituted 2H-azirines typically require activation by a Lewis acid to participate in these reactions with dienes. researchgate.net This activation enhances the electrophilicity of the azirine's C=N bond.

However, 2H-azirines bearing an electron-withdrawing group at the 3-position, such as a carboxylate, are more reactive dienophiles and can react with electron-rich dienes even at room temperature. researchgate.net These reactions often exhibit high regio- and stereoselectivity. researchgate.netrsc.org For example, the reaction of methyl 2-aryl-2H-azirine-3-carboxylates with various dienes generally leads to the formation of endo-cycloadducts. researchgate.net The reaction of these activated azirines with furan (B31954) derivatives has also been studied, leading to the formation of aziridine-fused cycloadducts. rsc.org

Rearrangement Reactions of 2H-Azirines (Excluding Synthesis Routes)

The strained 2H-azirine ring is prone to a variety of rearrangement reactions, driven by the release of ring strain. These transformations can be induced by nucleophiles, transition metals, or through valence isomerization processes.

Nucleophile-Induced Rearrangements (e.g., to Tetrazole Derivatives)

While specific studies on the nucleophile-induced rearrangements of this compound are not extensively documented, the reactivity of related 2H-azirine systems provides significant insights. A notable example is the rearrangement of 2H-azirine-2-carbonyl azides into 2-(1H-tetrazol-1-yl)acetic acid derivatives upon interaction with O- and S-nucleophiles. nih.govdocumentsdelivered.com This reaction is catalyzed by tertiary amines or hydrazoic acid. nih.gov

The proposed mechanism for such rearrangements often involves the initial attack of the nucleophile on the C2 position of the azirine ring. In the context of forming tetrazole derivatives, hydrazoic acid (HN₃) can act as the nucleophile. The initial addition of the azide (B81097) anion to the C=N bond of the protonated azirine would lead to a tetrahedral intermediate. Subsequent ring opening and intramolecular cyclization, followed by proton transfer, would yield the stable tetrazole ring.

Although direct experimental data for this compound is scarce, it is plausible that it would undergo similar rearrangements with appropriate nucleophiles. The general reactivity pattern of 2H-azirines suggests that nucleophilic attack is a key pathway for ring transformation. researchgate.netmdpi.com

Table 1: Plausible Nucleophile-Induced Rearrangement of this compound

| Nucleophile | Plausible Product | Reaction Conditions |

| Hydrazoic Acid (HN₃) | 5-Benzyl-5-ethyl-5H-tetrazole | Acid or base catalysis |

| Amines (R-NH₂) | Substituted Aziridines/Open-chain imines | Varies |

| Thiols (R-SH) | Thio-substituted aziridines/Open-chain thioiminates | Varies |

Transition Metal-Catalyzed Rearrangements (e.g., Grubbs' Catalyst)

Transition metal catalysts are effective in promoting the rearrangement of 2H-azirines, often leading to diverse heterocyclic structures. While specific studies on this compound are limited, research on analogous systems provides a framework for understanding these transformations. For instance, Rh(II) catalysts have been shown to facilitate the ring expansion of 2H-azirines. rscf.runih.govorganic-chemistry.org

The use of Grubbs' catalyst, a ruthenium-based olefin metathesis catalyst, has been explored with vinyl-substituted 2H-azirines, leading to ring-opened products. However, for 2,2-dialkyl-3-aryl-2H-azirines, the reactivity with Grubbs' catalyst is not well-documented. It is conceivable that the catalyst could interact with the C=N bond, potentially leading to dimerization or other rearrangement products, but this remains an area for further investigation.

Other transition metals like Pd(II) have been used in the cyclization reactions of vinyl azides to form 2-arylindoles, a reaction that proceeds through a 2H-azirine intermediate. rsc.org This highlights the potential of transition metals to mediate complex transformations of the azirine ring.

Table 2: Potential Transition Metal-Catalyzed Rearrangements of this compound

| Catalyst | Potential Product Type | Mechanistic Pathway |

| Rhodium(II) complexes | Pyrrole derivatives | Ring expansion via rhodium-carbene intermediates rscf.runih.govorganic-chemistry.org |

| Palladium(II) complexes | Indole (B1671886) derivatives (if suitable precursors) | Cyclization following azirine formation rsc.org |

| Grubbs' Catalyst | Dimerization or other rearrangements | Interaction with the C=N bond |

Valence Isomerization Processes within Azirine Frameworks

Valence isomerization represents a fundamental reaction pathway for 2H-azirines, often initiated photochemically. acs.org These isomerizations can lead to a variety of structurally diverse products. The specific valence isomerization pathways for this compound have not been detailed in the literature, but analogies can be drawn from related compounds.

Upon irradiation, 2H-azirines can undergo cleavage of the C2-C3 bond to form a nitrile ylide, or cleavage of the C2-N bond to generate a vinyl nitrene. These intermediates can then undergo subsequent rearrangements or reactions. For instance, the photochemical isomerization of some N-heteroaromatic compounds can proceed through azirine intermediates.

The substituents on the azirine ring play a crucial role in directing the pathway of valence isomerization. For this compound, photochemical excitation would likely lead to the formation of a nitrile ylide as a primary intermediate, which can then undergo various pericyclic reactions.

Intermediate Species Generation and Characterization in 2H-Azirine Reactions

The high reactivity of 2H-azirines stems from their ability to generate highly reactive intermediates, namely nitrile ylides and vinyl nitrenes. Understanding the generation and behavior of these species is key to controlling the reaction outcomes.

Nitrile Ylides as 1,3-Dipoles

Photolysis of 2H-azirines is a well-established method for generating nitrile ylides, which are versatile 1,3-dipoles. nih.govresearchgate.net Specifically, the photochemical ring opening of this compound would lead to the formation of the corresponding nitrile ylide. These intermediates are typically not isolated but are trapped in situ with various dipolarophiles. nih.govnih.gov

The generated nitrile ylide can participate in [3+2] cycloaddition reactions with a wide range of electron-deficient alkenes and alkynes, leading to the formation of five-membered heterocyclic rings such as pyrrolines and dihydropyrroles. nih.govresearchgate.net The reaction is often highly regioselective and stereoselective.

Table 3: Trapping of the Nitrile Ylide from this compound

| Dipolarophile | Cycloaddition Product |

| Acrylonitrile | Dihydropyrrole derivative |

| Dimethyl acetylenedicarboxylate | Pyrrole derivative |

| Maleic anhydride | Fused heterocyclic system |

The characterization of these transient nitrile ylides is often achieved through trapping experiments and spectroscopic methods such as laser flash photolysis. nih.gov

Vinyl Nitrenes

Vinyl nitrenes are another class of highly reactive intermediates generated from 2H-azirines, typically through thermal or photochemical cleavage of the C2-N bond. rsc.orgresearchgate.net The thermolysis of this compound is expected to proceed via a vinyl nitrene intermediate.

The fate of the vinyl nitrene is dependent on the reaction conditions and the substitution pattern of the azirine. These intermediates can undergo a variety of transformations, including:

Intramolecular C-H insertion: Leading to the formation of indole derivatives, a common thermal rearrangement for 2-aryl-2H-azirines. rsc.orgrsc.org

Cyclization: To reform the azirine ring, which can lead to racemization if the azirine is chiral. rsc.org

Intermolecular reactions: Trapping by external reagents. For example, photolysis of 3-methyl-2-phenyl-2H-azirine in the presence of oxygen yields benzaldehyde (B42025) via interception of the vinyl nitrene. nih.gov

The direct observation and characterization of vinyl nitrenes are challenging due to their short lifetimes. However, evidence for their existence is often obtained through product analysis and trapping experiments. rsc.orgnih.gov For instance, the thermal racemization of optically active 3-methyl-2-phenyl-2H-azirine being significantly faster than its rearrangement to 2-methylindole (B41428) provides strong evidence for a vinyl nitrene intermediate. rsc.org

Table 4: Potential Reactions of the Vinyl Nitrene from this compound

| Reaction Type | Product |

| Intramolecular C-H insertion (from phenyl ring) | Indole derivative |

| Intramolecular C-H insertion (from ethyl group) | Pyrrole derivative |

| Intermolecular trapping (e.g., with O₂) | Benzaldehyde and diethyl ketone |

Azomethine Ylides

Azomethine ylides are 1,3-dipolar species that are key intermediates in the synthesis of five-membered nitrogen-containing heterocycles. wikipedia.orgnih.gov In the context of 2H-azirine chemistry, azomethine ylides can be generated, and they subsequently undergo highly stereoselective and regioselective 1,3-dipolar cycloaddition reactions. wikipedia.orgacs.org

One of the primary routes to generating azomethine ylides from 2H-azirines is through photochemical or thermal cleavage of the C-C bond of the azirine ring. wikipedia.org For instance, photolysis of 2H-azirines is an efficient method for producing nitrile ylides, a class of azomethine ylides. wikipedia.org These intermediates can then be trapped by various dipolarophiles to form heterocyclic compounds like pyrrolidines and pyrrolines. wikipedia.org

A notable application of this reactivity is the one-pot, three-component reaction involving 2H-azirines, isatins, and α-amino acids. acs.org In this process, an azomethine ylide is generated in situ from the isatin (B1672199) and α-amino acid, which then undergoes a regio- and diastereoselective 1,3-dipolar cycloaddition with the 2H-azirine. acs.org This reaction provides access to complex spiro[imidazolidine-4,3′-oxindole] frameworks. acs.org The high degree of stereocontrol is a significant advantage of this method. wikipedia.orgacs.org

Furthermore, the kinetic resolution of racemic 2H-azirines can be achieved through copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides, yielding optically pure 2H-azirines and novel 1,3-diazabicyclo[3.1.0]hexane derivatives with excellent enantioselectivities. rsc.org

The table below summarizes representative 1,3-dipolar cycloaddition reactions involving azomethine ylides derived from or reacting with 2H-azirine systems.

| 2H-Azirine Substrate | Ylide Source | Dipolarophile | Product Type | Ref |

| General 2H-Azirine | Isatin + α-Amino Acid | 2H-Azirine | Spiro[imidazolidine-4,3′-oxindole] | acs.org |

| Racemic 2H-Azirines | Imines | Racemic 2H-Azirines | 1,3-Diazabicyclo[3.1.0]hexane | rsc.org |

| 1,3-Diphenyl-2,2-methoxycarbonylaziridine | Thermal Ring-Opening | Aldehydes/Ketones | Oxazolidines | nih.gov |

Azirinium Ylides and Cations

Azirinium ylides are another class of reactive intermediates derived from 2H-azirines, typically formed through the reaction with carbenoids. researchgate.netresearchgate.net The thermocatalytic decomposition of diazo esters in the presence of 2H-azirines, catalyzed by dirhodium tetraacetate, gives rise to these strained azirinium ylides. researchgate.net The fate of these ylides is dependent on the substitution pattern of the starting azirine. researchgate.net

For 3-aryl-2H-azirines lacking a substituent at the 2-position, the intermediate azirinium ylide can either isomerize to a 2-azabuta-1,3-diene derivative or, in the presence of excess diazo ester, react with another rhodium carbenoid to yield substituted 3,4-dihydro-2H-pyrroles. researchgate.net In contrast, 2-mono- and 2,2-disubstituted 3-phenyl-2H-azirines, such as the titular this compound, exclusively lead to the formation of the corresponding 2-azabuta-1,3-dienes in high yields upon reaction with rhodium carbenoids generated from diazo esters. researchgate.net

The reaction of 2H-azirine-2-carbaldehydes with dimethyl diazomalonate also proceeds through an azirinium ylide, which isomerizes to a 2-azabuta-1,3-diene. researchgate.net This is followed by a 1,6-π-electrocyclization to afford 2H-1,3-oxazines. researchgate.net DFT calculations have shown that the ring-opening of the azirinium ylide is stereoselective, yielding 2-azadienes with a specific configuration. researchgate.net

The reactivity of these intermediates can be tuned. nih.gov For example, aziridinium (B1262131) ylides generated from bicyclic aziridines and vinyl diazoacetate-derived rhodium carbenes have been shown to undergo a formal [3+3] ring expansion to produce highly substituted dehydropiperidines. nih.gov

The following table outlines the transformations of azirinium ylides generated from 2H-azirines.

| 2H-Azirine Substrate | Reagent | Intermediate | Product(s) | Ref |

| 3-Aryl-2H-azirines (unsubstituted at C2) | Diazo esters / Rh₂(OAc)₄ | Azirinium ylide | 2-Azabuta-1,3-dienes or 3,4-Dihydro-2H-pyrroles | researchgate.net |

| 2,2-Disubstituted 3-phenyl-2H-azirines | Diazo esters / Rh₂(OAc)₄ | Azirinium ylide | 2-Azabuta-1,3-dienes | researchgate.net |

| 2H-Azirine-2-carbaldehydes | Dimethyl diazomalonate / Rh₂(OAc)₄ | Azirinium ylide | 2H-1,3-Oxazines | researchgate.net |

| Bicyclic aziridines | Vinyl diazoacetates / Rhodium carbene | Aziridinium ylide | Dehydropiperidines | nih.gov |

Biradical Intermediates in Photoreactions

The photochemistry of 2H-azirines is characterized by the formation of high-energy intermediates, including biradicals. nih.govacs.org The specific reaction pathway, either C-C or C-N bond cleavage of the azirine ring, is often dependent on the wavelength of irradiation and the substitution pattern of the azirine. acs.orgconicet.gov.ar

Photolysis of 2H-azirines can lead to the formation of vinylnitrenes, which have significant 1,3-biradical character. nih.govacs.org For example, the laser flash photolysis of (3-methyl-2H-azirin-2-yl)-phenylmethanone at longer wavelengths (355 nm) results in the formation of a triplet ketone, which then cleaves to produce a triplet vinylnitrene. nih.govacs.org This vinylnitrene exhibits the reactivity of a biradical, reacting efficiently with oxygen and decaying via intersystem crossing. nih.govacs.org

In some cases, the photochemical cleavage of the C-N bond can be observed, a process that is less common than C-C bond cleavage. conicet.gov.arnih.gov This pathway has been noted for 2H-azirines bearing a naphthyl substituent at the C2 position, where irradiation at longer wavelengths leads to a vibrationally excited biradical with vinylnitrene character. conicet.gov.ar The presence of electron-withdrawing groups on the azirine ring can also promote C-N bond cleavage by accelerating the intersystem crossing to the triplet state where this cleavage occurs. nih.gov

The table below details the formation of biradical intermediates from the photoreactions of 2H-azirine systems.

| 2H-Azirine Substrate | Irradiation Conditions | Intermediate | Subsequent Product(s) | Ref |

| (3-Methyl-2H-azirin-2-yl)-phenylmethanone | 355 nm laser | Triplet vinylnitrene (1,3-biradical character) | Ketene imine (via intersystem crossing) | nih.govacs.org |

| 3-Methyl-2-(1-naphthyl)-2H-azirine | >366 nm | Vibrationally excited biradical (vinylnitrene character) | Products from C-N bond cleavage | conicet.gov.ar |

| Methyl 2-chloro-3-methyl-2H-azirine-2-carboxylate | >235 nm UV | Triplet state biradical | Products from C-N and C-C bond cleavage | nih.gov |

Based on a comprehensive review of available scientific literature, there is a notable lack of specific research detailing the synthetic applications of This compound for the construction of the heterocyclic systems outlined in your request.

While the broader class of 2H-azirines serves as a versatile and well-documented building block in heterocyclic synthesis, specific studies focusing on the 2,2-diethyl-3-phenyl derivative are not present in the surveyed materials. The reactivity of the 2H-azirine ring system is known to be influenced by the nature of its substituents at the C-2 and C-3 positions. Therefore, direct extrapolation from other differently substituted azirines (e.g., 2,3-diphenyl-2H-azirine or 2H-azirine-3-carboxylates) to the specific case of this compound would be scientifically speculative and could lead to inaccurate representations of its chemical behavior.

The existing literature extensively covers the general pathways for synthesizing heterocycles from various 2H-azirine precursors, including:

[3+2] Cycloaddition reactions to form five-membered rings like pyrroles, pyrrolines, and imidazoles.

Ring-expansion reactions to access larger heterocycles such as azepines.

Reactions with various nucleophiles and electrophiles that lead to a diverse array of nitrogen-containing compounds.

However, without specific experimental data, reaction conditions, yields, and spectroscopic information for This compound , it is not possible to generate a scientifically accurate and detailed article that adheres to the strict constraints of your request. The provided outline requires in-depth research findings and data tables that are not available for this specific compound in the public scientific domain based on the conducted search.

Therefore, we are unable to provide an article on the synthetic applications of this compound as requested, due to the absence of specific scientific literature on this compound for the outlined applications.

Synthetic Applications of 2h Azirine Building Blocks in Complex Molecule Synthesis

Formation of Chiral Amine and Amino Alcohol Derivatives via Stereospecific Ring Opening

The stereospecific ring-opening of the strained azirine ring provides a powerful method for the synthesis of chiral amines and amino alcohols, which are fundamental building blocks in organic synthesis and medicinal chemistry.

The reaction of 2H-azirines with various nucleophiles can proceed with high stereoselectivity. For example, the addition of Grignard reagents to chiral 2H-azirine phosphonates and phosphine (B1218219) oxides occurs in a diastereoselective manner to produce functionalized aziridines. researchgate.net These aziridine (B145994) intermediates can then undergo regioselective ring-opening to yield valuable β-aminophosphine oxides and β-aminophosphonates. researchgate.net

The synthesis of chiral 3-amino-2H-azirines is particularly noteworthy as these compounds are precursors to chiral α,α-disubstituted α-amino acids. nih.govnih.gov The ring-opening of these chiral azirines with nucleophiles allows for the introduction of various functional groups, leading to a diverse array of chiral amino acid derivatives. nih.gov

Furthermore, the Lewis acid-mediated ring-opening of activated aziridines with alcohols is a well-established, stereospecific method for preparing vicinal amino ethers, which are often derived from the corresponding amino alcohols. nih.goviitk.ac.in This S_N2-type reaction pathway ensures a high degree of stereocontrol. iitk.ac.in Similarly, the ring-opening of 2H-azirines with carboxylic acids can produce N-acyl amino ketones. nih.gov For a compound like 2,2-Diethyl-3-phenyl-2H-azirene, reaction with water or an alcohol under acidic conditions would be expected to open the ring, leading to the formation of an amino ketone, which could then be reduced to the corresponding chiral amino alcohol. The stereochemistry of the final product would be influenced by the stereochemistry of the initial azirine and the reaction conditions. The stereospecific cyclization of aziridine silanols has also been shown to produce 1'-amino-tetrahydrofurans. chemrxiv.org

Table 2: Products from Stereospecific Ring-Opening of Azirine Derivatives

| Azirine Derivative | Nucleophile/Reagent | Product Type |

|---|---|---|

| 2H-Azirine Phosphonate/Phosphine Oxide | Grignard Reagent | β-Aminophosphonate/β-Aminophosphine Oxide |

| Chiral 3-Amino-2H-azirine | Various Nucleophiles | Chiral α,α-Disubstituted α-Amino Acid Derivatives |

| N-Tosylaziridine | Alcohols (with Lewis Acid) | Chiral 1,2-Amino Ethers |

| 2H-Azirine | Carboxylic Acids | N-Acyl Amino Ketones |

C-H Functionalization Strategies Using 2H-Azirines as Directing Groups or Substrates

Recent advances in synthetic methodology have highlighted the utility of C-H functionalization as a means to streamline the synthesis of complex molecules. In this context, 2H-azirines can participate as either the substrate for functionalization or potentially as a directing group.

As substrates, 3-aryl-2H-azirines have been shown to undergo regioselective C(sp³)-H functionalization. For example, an iron-catalyzed acyloxylation of aryl-2H-azirines using hypervalent iodine(III) reagents allows for the introduction of an acyloxy group at the C-2 position. organic-chemistry.org A similar transformation can be achieved using visible-light-promoted photoredox catalysis with Rose Bengal as the catalyst. organic-chemistry.org These methods provide a direct route to functionalized 2H-azirines, which can then be used in further synthetic transformations.

The nitrogen atom within the 2H-azirine ring, particularly its lone pair of electrons, has the potential to act as a directing group in metal-catalyzed C-H activation reactions. magtech.com.cn Directing groups containing nitrogen or oxygen atoms are commonly employed to enhance reactivity and control selectivity in C-H functionalization. magtech.com.cnnih.gov While specific examples using the 2H-azirine ring itself as a directing group are still emerging, the principle is well-established. For instance, nitrile-based templates have been successfully used to achieve meta-selective C-H functionalization on aromatic rings. nih.gov Given that the 2H-azirine contains a C=N bond, it could conceptually direct functionalization at a specific position on the phenyl ring of a molecule like this compound.

Table 3: C-H Functionalization of 3-Aryl-2H-Azirines

| Reaction Type | Catalyst/Reagent | Functional Group Introduced | Position of Functionalization |

|---|---|---|---|

| Acyloxylation | Iron catalyst / Hypervalent iodine(III) reagent | Acyloxy | C-2 of the azirine ring |

| Acyloxylation | Rose Bengal (photocatalyst) / (Diacetoxy)iodobenzene | Acyloxy | C-2 of the azirine ring |

Polymerization Reactions Involving Azirine Monomers, e.g., Poly-beta-peptoids

The high reactivity and strained nature of the 2H-azirine ring suggest their potential as monomers in polymerization reactions. However, this reactivity can also lead to challenges in controlling the polymerization process.

The synthesis of 2H-azirines from vinyl azides can sometimes be complicated by the rapid polymerization of the azirine product, as has been observed with 3-(perfluorophenyl)-2H-azirine. beilstein-journals.org This indicates that under certain conditions, particularly with activating substituents, 2H-azirines can readily undergo polymerization.

While the direct polymerization of this compound is not extensively documented, the synthesis of related polyamide structures like polypeptoids and poly-beta-peptides is an active area of research. Polypeptoids, which are N-substituted polyglycines, are typically synthesized via a solid-phase submonomer method. ucsb.edumdpi.com This involves the iterative acylation with a haloacetic acid followed by nucleophilic displacement with a primary amine. mdpi.com

The synthesis of poly-beta-peptides has been approached through various methods, including the iterative coupling of isoxazolidine (B1194047) monomers in aqueous conditions. grantome.com The structural relationship between these polymers and those that could potentially be derived from azirine monomers is of interest. The ring-opening of an azirine monomer could, in principle, be harnessed in a step-growth polymerization to create novel polymer backbones. For example, if this compound were to be used as a monomer, its ring-opening could lead to repeating units containing an amino ketone functionality, which could then be further modified to produce unique polymer structures. The synthesis of β-azapeptoids, which have confined dihedral angles, has also been reported, showcasing efforts to control polymer secondary structure. researchgate.net

Computational and Theoretical Investigations of 2h Azirine Reactivity

Density Functional Theory (DFT) Studies on Reaction Pathways and Mechanisms

Density Functional Theory (DFT) has been extensively employed to investigate the diverse reaction pathways of 2H-azirines. DFT calculations are crucial for understanding the fundamental steps of both thermal and photochemical reactions, as well as catalyzed transformations.

Studies on various 2-aryl-2H-azirines reveal that the molecule can undergo cleavage of either the C-C or C-N bond of the three-membered ring. nih.govacs.org The regioselectivity of this cleavage is highly dependent on the substituents and the reaction conditions. For instance, photolysis of 2-methyl-3-phenyl-2H-azirene leads to C-C bond cleavage to form a nitrile ylide, whereas photolysis of its isomer, 3-methyl-2-phenyl-2H-azirine, results in C-N bond cleavage to produce a vinylnitrene. nih.gov DFT calculations have been instrumental in rationalizing these divergent pathways and characterizing the resulting reactive intermediates. nih.gov

DFT has also been used to explore the mechanisms of cycloaddition reactions. In a formal [3 + 2] cycloaddition, energy transfer to a 2H-azirine intermediate can induce selective C-C bond cleavage, allowing for annulation with various electrophiles to form valuable pyrroline (B1223166) structures. acs.org Furthermore, DFT studies have elucidated the stepwise mechanisms of transition-metal-catalyzed isomerizations, such as the conversion of 2-aryl-2H-azirines to 2,3-disubstituted indoles catalyzed by iron or rhodium complexes. rsc.org These computational models help to compare the catalytic performance of different metals and understand the role of additives, like water, which can significantly alter the rate-determining step of a reaction. rsc.org

Free Energy Profile Calculations for Bond Cleavage and Cyclization Processes

Calculating the free energy profile along a reaction coordinate is a powerful application of computational chemistry that provides quantitative data on the feasibility and kinetics of a proposed mechanism. For 2H-azirines, these calculations have been vital for understanding the high energy barriers associated with thermal reactions and how catalysts can provide lower-energy pathways.

The thermal cleavage of the C-C bond in 2H-azirines to form nitrile ylides is characterized by a high activation barrier, typically calculated to be over 50.0 kcal/mol. nih.govnih.govresearchgate.net This high barrier explains why such reactions often require harsh thermal or photochemical conditions. In contrast, transition metal catalysis can dramatically lower this barrier. For example, the ruthenium-catalyzed [3+2+2] cycloaddition of 2H-azirines with diynes proceeds at room temperature, featuring an unprecedented metal-catalyzed C-C bond cleavage. nih.govresearchgate.net

DFT-computed energy profiles for photocatalyzed reactions have also provided critical insights. In a strain-release-driven formal [3 + 2] cycloaddition, the energy profile shows the transformation of a precursor isoxazolone into a 2H-azirine intermediate. acs.org This is followed by a second energy transfer event to the azirine, leading to C-C bond cleavage with a kinetically preferred low barrier, facilitating the subsequent cycloaddition. acs.org The table below summarizes key computed energy barriers for processes involving 2H-azirines.

Table 1: Computed Free Energy Barriers for 2H-Azirine Reactions

| Reaction Type | Process | Catalyst/Condition | Computed Free Energy Barrier (ΔG‡) in kcal/mol | Reference |

|---|---|---|---|---|

| Thermal Ring Opening | C-C Bond Cleavage | Thermal | >50.0 | nih.govnih.gov |

| Photocatalyzed Cycloaddition | N-O Bond Cleavage (precursor) | Ir-F / Blue LEDs | 15.7 | acs.org |

Electronic Structure Analysis of Transition States and Reactive Intermediates

The analysis of the electronic structure of transition states and reactive intermediates provides a deeper understanding of bonding changes and charge distribution throughout a reaction. Methods like Natural Bond Orbital (NBO) analysis are used to characterize these transient species.

For the simple isomerization between CH₂NCH and 2H-azirine, NBO analysis of the transition state reveals the partial formation and breaking of bonds. researchgate.net The electronic structures of key intermediates in 2H-azirine photochemistry, such as nitrile ylides and vinylnitrenes, have been extensively studied. nih.govnih.gov Upon photoexcitation, 2-phenyl-2H-azirine can undergo C-N bond cleavage, which calculations suggest is likely to occur in the S1 state. nih.gov In contrast, photochemical cleavage of the C-C bond in 3-phenyl-2H-azirine proceeds through an ultrafast nonadiabatic process to yield a nitrile ylide intermediate via a conical intersection. nih.gov

In catalyzed reactions, electronic structure analysis helps to understand catalyst-substrate interactions. For instance, in the copper-hydride-catalyzed kinetic resolution of 2H-azirines, the reaction proceeds through diastereomeric transition structures. An electron-poor azirine proceeds via an early, reactant-like transition state with a less tight association to the catalyst. chemrxiv.org

Nonadiabatic Dynamics Simulations for Photoreaction Mechanisms

Photochemical reactions often involve transitions between different electronic states, a phenomenon that cannot be described by classical transition state theory. ruhr-uni-bochum.de Nonadiabatic dynamics simulations, such as those based on Tully's fewest switches surface hopping (FSSH) algorithm, are essential for modeling these processes. aip.orgresearchgate.net

These simulations have been applied to explore the photocleavage and subsequent rearrangements of 2H-azirine derivatives. aip.orgnih.gov For 2-formyl-2H-azirine, simulations show that photoexcitation to different electronic states can lead to different products. aip.org Excitation involving the carbonyl group's n → π* transition can induce C-N bond cleavage to yield a β-formylvinylnitrene, while excitation of the imine chromophore's n → π* transition results in C-C bond cleavage to produce a nitrile ylide. nih.gov

Simulations of 2H-azirine and its phenyl-substituted derivatives reveal that photochemical C-C bond cleavage starting from the ¹nπ* state is an ultrafast nonadiabatic process, occurring in under 100 femtoseconds. nih.gov The system rapidly decays through a conical intersection between the S1 and S0 potential energy surfaces, leading to the formation of the nitrile ylide. nih.gov These simulations successfully reproduce the fast formation of ylides observed in experiments and provide atomic-level detail of the reaction mechanism that is otherwise inaccessible. nih.govaip.org

Computational Insights into Transition Metal and Organocatalytic Mechanisms

Computational studies have been pivotal in elucidating the mechanisms of both transition metal-catalyzed and organocatalyzed reactions involving 2H-azirines. These insights are crucial for rationalizing observed reactivity, selectivity, and for the design of new, more efficient catalysts.

Transition Metal Catalysis: DFT calculations have been used to compare the catalytic performance of FeCl₂ and Rh₂(O₂CCF₃)₄ in the isomerization of 2-aryl-2H-azirines to indoles, indicating that the rhodium catalyst exhibits higher performance. rsc.org In titanium(II)-mediated coupling reactions, computations support a mechanism involving the oxidative addition of the Ti(II) center into the C-N bond of the azirine to form an azatitanacyclobutene intermediate, which then reacts further. nih.gov For ruthenium-catalyzed cycloadditions, computational work helps to understand how the metal facilitates the cleavage of the strong C-C bond under mild conditions. nih.govresearchgate.net

Organocatalysis: The field of asymmetric organocatalysis has also benefited greatly from computational modeling. acs.orgresearchgate.net For the first enantioselective Neber reaction to produce 2H-azirine carboxylic esters, a bifunctional thiourea (B124793) catalyst is used. nih.gov Computational studies on similar systems suggest that hydrogen bonding between the catalyst and substrate is crucial for stereoinduction. researchgate.net In the asymmetric construction of spirooxindole 2H-azirines catalyzed by cinchona alkaloids like (DHQD)₂PHAL, computational modeling can help to build transition state models that explain the origin of the observed enantioselectivity. acs.orgrsc.org

Table 2: Selected Catalysts in 2H-Azirine Transformations

| Catalyst Type | Catalyst Example | Reaction Type | Role of Catalyst | Reference |

|---|---|---|---|---|

| Transition Metal | Rh₂(O₂CCF₃)₄ | Isomerization to Indole (B1671886) | Lowers activation energy for ring opening and cyclization | rsc.org |

| Transition Metal | Cp₂Ti(BTMSA) | Dimerization / Coupling | Mediates oxidative addition into the C-N bond | nih.gov |

| Transition Metal | Ruthenium Complex | [3+2+2] Cycloaddition | Facilitates C-C bond cleavage at room temperature | nih.govresearchgate.net |

| Organocatalyst | Bifunctional Thiourea | Asymmetric Neber Reaction | Controls stereoselectivity via hydrogen bonding | nih.gov |

| Organocatalyst | (DHQD)₂PHAL | Asymmetric Neber Reaction | Enantioselective formation of spirooxindole 2H-azirines | rsc.org |

Stereochemical Outcome Prediction through Computational Modeling

A significant goal of computational chemistry is the a priori prediction of the stereochemical outcome of asymmetric reactions. nih.govnih.gov For reactions involving 2H-azirines, computational modeling is used to predict and rationalize enantioselectivity.

In the copper-catalyzed reductive kinetic resolution of 2H-azirine-2-carboxylates, a Hammett study revealed a linear free-energy relationship between the difference in activation free energies (ΔΔG‡) of the diastereomeric transition states and the electronic properties of substituents on the aryl ring. chemrxiv.org DFT calculations and non-covalent interaction analysis can identify the specific interactions, such as hydrogen bonding or aromatic interactions, between the substrate and the chiral ligand that are responsible for stereodifferentiation. researchgate.net

The development of specialized computational tools aims to make these predictions more rapid and accessible. nih.govnih.gov By analyzing the energies of competing diastereomeric transition states, these models can accurately rationalize the observed enantiomeric ratios and guide the selection of the optimal catalyst and reaction conditions for achieving high stereoselectivity in the synthesis of chiral molecules derived from 2H-azirines.

Advanced Spectroscopic and Analytical Methodologies for 2h Azirine Research

In Situ Spectroscopic Monitoring for Reaction Kinetics and Intermediate Detection

In situ spectroscopic methods are invaluable for studying the kinetics of reactions involving 2,2-Diethyl-3-phenyl-2H-azirene and for detecting fleeting intermediates that are crucial to understanding reaction mechanisms.

In situ Infrared (IR) spectroscopy is a powerful tool for monitoring the progress of reactions involving 2H-azirines. By tracking the appearance and disappearance of characteristic vibrational bands, researchers can gain insights into reaction kinetics and identify key functional groups of intermediates and products. While specific in situ IR studies on this compound are not extensively documented, research on related 3-azido-2H-azirines demonstrates the utility of this technique. rsc.org For these related compounds, low-temperature IR spectroscopy has been successfully employed to detect and characterize these highly elusive heterocycles. rsc.org This approach allows for the observation of the azirine ring vibrations and other functional groups, providing direct evidence for their formation and subsequent transformations.

For a typical 2H-azirine, characteristic IR absorption bands would be expected for the C=N stretching vibration. The table below presents representative IR data for a related compound, 3-phenyl-2H-azirine, which can serve as a reference.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (for 3-phenyl-2H-azirine) |

| C=N | Stretching | ~1740 |

| Aromatic C-H | Stretching | >3000 |

| Aliphatic C-H | Stretching | <3000 |

Data is for the related compound 3-phenyl-2H-azirine and is intended to be representative.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation of the products and intermediates derived from reactions of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei within a molecule.

Low-temperature NMR studies have been particularly effective in the characterization of unstable 2H-azirine derivatives, such as 3-azido-2H-azirines, allowing for their direct observation. rsc.org For more stable products, standard NMR techniques are used to confirm their structures. For instance, in the dehalogenation of 2-halo-3-phenyl-2H-azirine-2-carboxylates, ¹H and ¹³C NMR, along with 2D techniques like HETCOR and NOESY, were crucial for assigning the structure and stereochemistry of the resulting 3-phenyl-2H-azirine-2-carboxylate. core.ac.uk

The following table summarizes the expected ¹³C NMR chemical shifts for the core structure of a 2,2-dialkyl-3-phenyl-2H-azirene, based on data for analogous compounds.

| Carbon Atom | Hybridization | Expected Chemical Shift (δ) in ppm (for 2-methyl-3-phenyl-2H-azirine) |

| C2 (Azirine ring) | sp³ | ~35-45 |

| C3 (Azirine ring) | sp² | ~160-170 |

| Phenyl C1 (ipso) | sp² | ~130-140 |

| Phenyl C2, C6 (ortho) | sp² | ~128-130 |

| Phenyl C3, C5 (meta) | sp² | ~128-130 |

| Phenyl C4 (para) | sp² | ~129-131 |

| Ethyl CH₂ | sp³ | ~25-35 |

| Ethyl CH₃ | sp³ | ~8-12 |

Data is for the related compound 2-methyl-3-phenyl-2H-azirine and is intended to be representative. nih.gov

Mass Spectrometry (MS) for Product Identification and Mechanistic Support

Mass spectrometry (MS) is a fundamental technique for identifying the products of reactions involving this compound and for providing evidence to support proposed reaction mechanisms. By measuring the mass-to-charge ratio of ionized molecules, MS allows for the determination of molecular weights and the deduction of elemental compositions. Fragmentation patterns observed in the mass spectrum can offer valuable structural information.

| Ion | m/z (for 2-methyl-3-phenyl-2H-azirene) | Interpretation |

| [M]⁺ | 131.07 | Molecular Ion |

| [M - CH₃]⁺ | 116.06 | Loss of a methyl group |

| [C₆H₅CN]⁺ | 103.04 | Phenyl cyanide fragment |

| [C₆H₅]⁺ | 77.04 | Phenyl cation |

Data is for the related compound 2-methyl-3-phenyl-2H-azirine and is intended to be representative. nih.gov

X-ray Crystallography for Precise Molecular Structure Determination

X-ray crystallography provides the most definitive and precise determination of the three-dimensional molecular structure of a compound in the solid state. For novel or complex molecules like derivatives of this compound, single-crystal X-ray diffraction can confirm the connectivity of atoms, and provide accurate bond lengths, bond angles, and stereochemical relationships.

Although a crystal structure for this compound itself has not been reported in the searched literature, X-ray crystallography has been instrumental in characterizing a variety of other 2H-azirine derivatives. These studies have revealed key structural features of the 2H-azirine ring system. For example, analysis of various 3-amino-2H-azirines has shown that the formal N-C single bond in the azirine ring is consistently long, around 1.57 Å. This structural feature can influence the reactivity of the azirine ring.

| Parameter | Typical Value in 2H-Azirines | Significance |

| C2-N Bond Length | ~1.57 Å | Elongated single bond, indicating potential for ring strain and specific reactivity. |

| C3-N Bond Length | Shorter than C2-N | Reflects the C=N double bond character. |

| C2-C3 Bond Length | Typical C-C single bond | |

| Ring Angles | Deviate from ideal | High degree of ring strain. |

This data is generalized from studies on various 2H-azirine derivatives.

Cyclic Voltammetry and Electrochemical Studies for Reaction Optimization and Mechanism Elucidation

Cyclic voltammetry (CV) and other electrochemical techniques are employed to investigate the redox properties of this compound and its reaction intermediates. These studies are crucial for optimizing reaction conditions, particularly for photoredox catalyzed reactions, and for elucidating reaction mechanisms that may involve electron transfer steps.

In research concerning alkyl-disubstituted 2H-azirines, CV studies were conducted on both the starting materials and intermediates to explore potential photoredox pathways. For one such intermediate, a single irreversible oxidation event was observed at a high potential (2.24 V vs SCE in MeCN), which was significantly outside the range of the excited-state potential of the photocatalyst used. d-nb.info This finding helped to rule out a photoinduced oxidation mechanism for the 2H-azirine in that particular reaction, highlighting the unique reactivity of these compounds. d-nb.info Such studies demonstrate the power of CV in distinguishing between different possible mechanistic pathways.

| Compound/Intermediate | Redox Event | Potential (V vs. SCE) | Conclusion from Study |

| Cyclic Oxime Starting Material | No appreciable redox activity | - | Not electrochemically active under the conditions. d-nb.info |

| 2H-Azirine Intermediate (4a) | Irreversible Oxidation | 2.24 | Oxidation by the photocatalyst is unlikely. d-nb.info |

Data from a study on a related alkyl-disubstituted 2H-azirine system. d-nb.info

Emerging Trends and Future Directions in 2,2 Diethyl 3 Phenyl 2h Azirene Chemistry

Development of More Sustainable and Green Chemistry Approaches in Azirine Synthesis and Transformation

The development of sustainable and green chemistry approaches for the synthesis and transformation of 2H-azirines is a key area of contemporary research. nih.govbeilstein-journals.org Traditional methods for preparing these compounds often involve harsh conditions or the use of hazardous reagents. researchgate.net Consequently, there is a significant drive towards the adoption of more environmentally benign methodologies.

One promising green approach involves the use of microwave irradiation for the synthesis of 2H-azirines from vinyl azides. researchgate.net This method offers several advantages over conventional heating, including significantly reduced reaction times, higher yields, and often solvent-free conditions, which minimizes waste generation. researchgate.netmdpi.com